molecular formula C5H9N3O B1359894 N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 933683-06-8

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1359894
CAS No.: 933683-06-8
M. Wt: 127.14 g/mol
InChI Key: DXORLLLAUZFWFF-UHFFFAOYSA-N
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Description

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol . It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of science

Biological Activity

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C5_5H9_9N3_3O
  • Molecular Weight : 127.14 g/mol
  • CAS Number : 933683-06-8
  • IUPAC Name : this compound

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring demonstrate significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:
    • MCF-7 (breast cancer) and U937 (leukemia) cell lines exhibited significant growth inhibition with IC50_{50} values in the low micromolar range .
    • Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner .
  • Mechanisms of Action : The precise mechanisms remain under investigation; however, initial studies suggest that these compounds may disrupt cellular machinery related to DNA replication and cell cycle progression .

Antimicrobial Activity

The oxadiazole derivatives have also been explored for their antibacterial properties:

  • Inhibition of Pathogens : Certain derivatives have shown effectiveness against Gram-positive multiresistant pathogens. Modifications in the side chains of these compounds can enhance their antibacterial activity .
  • Comparative Studies : In comparative evaluations against known antibiotics, some oxadiazole derivatives demonstrated superior efficacy against specific bacterial strains .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
MDPI Study (2020)Showed that oxadiazole derivatives exhibit anticancer activity with IC50_{50} values as low as 0.65 µM against MCF-7 cells .
ResearchGate Study (2019)Identified new oxadiazole derivatives with potent antimicrobial activity against resistant strains .
PMC Study (2019)Reported on the synthesis and biological evaluation of oxadiazole compounds with promising anticancer properties .

Scientific Research Applications

Biological Activities

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine exhibits a range of biological activities that make it a subject of interest in various fields:

Antibacterial Activity

Research has indicated that compounds containing the oxadiazole moiety possess significant antibacterial properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their effectiveness against various bacterial strains. The incorporation of the 3-methyl-1,2,4-oxadiazol group in this compound enhances its antibacterial efficacy compared to other heterocycles .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .

Antitubercular Activity

Recent studies have focused on the design of oxadiazole derivatives as potential anti-tubercular agents. This compound has been evaluated for its activity against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations comparable to established drugs like Rifampicin and Isoniazid .

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for its effects on plant growth:

Growth Regulation

Studies have indicated that low molecular weight heterocyclic compounds can stimulate vegetative growth in plants. This compound has been tested for its auxin-like effects on soybean seedlings (Glycine max), demonstrating enhanced root and shoot development when applied at specific concentrations .

Case Studies

StudyApplicationFindings
Patel et al., 2012AntibacterialDemonstrated significant antibacterial activity against multiple strains.
Bondock et al., 2012AnticancerInduced apoptosis in cancer cell lines; effective against various cancers.
Fernando et al., 2010AntitubercularCompounds showed MIC values ranging from 3.9 to 7.81 μg/mL against Mtb.
Growth Regulation StudyAgriculturalEnhanced growth parameters in soybean seedlings compared to control groups.

Q & A

Q. What are the common synthetic routes for N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, and how do reaction conditions influence yield?

Basic Synthesis Methodology
The compound is typically synthesized via cyclocondensation reactions. A key intermediate, (3-methyl-1,2,4-oxadiazol-5-yl)methanamine, can be prepared by reacting hydroxylamine hydrochloride with a nitrile precursor under acidic conditions. For example, hydroxylamine reacts with 3-methyl-1,2,4-oxadiazole-5-carbonitrile in ethanol at reflux, followed by reduction of the nitrile group to an amine using LiAlH₄ or catalytic hydrogenation . The N-methyl group is introduced via reductive amination using formaldehyde and sodium cyanoborohydride in methanol .
Critical Factors :

  • Temperature control during cyclocondensation (110–120°C optimal for oxadiazole ring formation) .
  • Solvent choice (e.g., dioxane or DMF improves solubility of intermediates) .
  • Catalytic systems (e.g., NaHCO₃ for neutralization during nitrile reduction) .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Basic Analytical Techniques

  • ¹H/¹³C NMR : The oxadiazole proton (H at C5) appears as a singlet near δ 8.5–9.0 ppm, while the methylamine group (N-CH₃) resonates at δ 2.8–3.1 ppm .
  • HRMS : Molecular ion peaks ([M+H]⁺) are observed at m/z 156.09 (calculated for C₆H₁₀N₃O) .
  • IR Spectroscopy : Stretching vibrations for the oxadiazole ring (C=N at ~1600 cm⁻¹) and N-H bending (amine group, ~3300 cm⁻¹) confirm functional groups .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

Advanced Experimental Design

  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 12 hours conventional) while maintaining >85% yield .
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., over-oxidation) and improve reproducibility .
  • Purification : Use of reverse-phase chromatography or recrystallization from ethyl acetate/hexane mixtures enhances purity (>98%) .
    Data-Driven Adjustments :
  • Kinetic studies show that maintaining pH 7–8 during amination prevents decomposition of the oxadiazole ring .

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s pharmacological activity?

Advanced Pharmacological Applications
The oxadiazole ring enhances metabolic stability and bioavailability by resisting enzymatic hydrolysis. In imidazo[1,2-a]pyrimidine derivatives (e.g., Example 420 in EP patents), the 3-methyl-1,2,4-oxadiazol-5-yl group increases binding affinity to central nervous system targets (e.g., GABA receptors) due to its planar geometry and hydrophobic interactions .
Case Study :

  • A derivative, 6-ethyl-7-methoxy-5-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidine, showed sedative effects in vivo (melting point 204–205°C, 63% yield) .

Q. How should researchers address contradictory data in solubility and stability studies?

Data Contradiction Analysis

  • Solubility Discrepancies : Hydrochloride salts (e.g., (3-methyl-1,2,4-oxadiazol-5-yl)methanamine HCl) are hygroscopic and show variable solubility in DMSO (50–100 mg/mL). Pre-drying samples at 60°C under vacuum for 24 hours standardizes solubility measurements .
  • Stability Issues : Oxadiazoles degrade under strong acidic/basic conditions. Storage at −20°C in amber vials with desiccants (e.g., silica gel) extends shelf life (>12 months) .

Q. What analytical challenges arise in quantifying trace impurities in N-methyl derivatives?

Advanced Quality Control

  • HPLC-MS/MS : Detects impurities like unreacted nitriles (<0.1% limit) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in hydrochloride salts (e.g., space group P2₁/c) .

Q. How can researchers design bioactivity assays for oxadiazole-containing analogs?

Methodological Guidance

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, proteases) due to the oxadiazole’s lipophilicity .
  • Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics (KD values <10 μM indicate high affinity) .

Q. What are the stability considerations for this compound under physiological conditions?

Advanced Stability Studies

  • pH Stability : The compound remains intact at pH 5–7.4 (simulated gastric/intestinal fluids) but hydrolyzes at pH >8, forming methanol and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid .
  • Light Sensitivity : UV-Vis studies show degradation (>5%) after 48 hours under direct sunlight, necessitating light-protected storage .

Properties

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXORLLLAUZFWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649251
Record name N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933683-06-8
Record name N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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